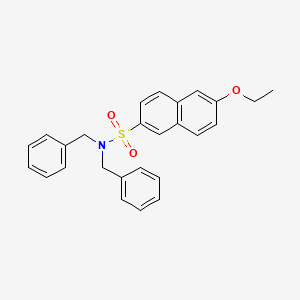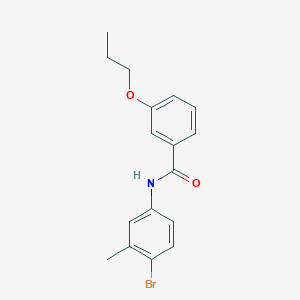![molecular formula C15H16N6 B5131872 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as MPTP, is a chemical compound that has been the subject of extensive scientific research. MPTP is a heterocyclic compound that has been found to have a wide range of biochemical and physiological effects. The synthesis method of MPTP involves the use of various chemical reagents and reactions, which will be discussed in In this paper, we will also explore the scientific research applications of MPTP, its mechanism of action, its advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant research applications of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is in the study of Parkinson's disease. 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to be a potent neurotoxin that can selectively destroy dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome in humans and non-human primates. This has led to the development of animal models of Parkinson's disease using 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, which have been used to study the disease's pathophysiology and potential treatments.
作用機序
The mechanism of action of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its conversion to the neurotoxin MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome. 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been found to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine also has several limitations, including its high toxicity and potential for off-target effects. Additionally, 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine-induced Parkinson's-like syndrome in animal models may not fully replicate the human disease's pathophysiology.
将来の方向性
For research involving 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine include the development of new animal models and the exploration of its potential therapeutic applications.
合成法
The synthesis of 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the use of various chemical reagents and reactions. One of the most common methods for synthesizing 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-cyano-3-nitroso-N-methylpyridinium tetrafluoroborate (CNMP) with pyrrolidine in the presence of sodium hydride. This reaction results in the formation of a key intermediate, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine to yield 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Other methods for synthesizing 5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involve the use of different reagents, such as sodium cyanoborohydride and methyl iodide.
特性
IUPAC Name |
5-methyl-2-pyridin-3-yl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-9-13(20-7-2-3-8-20)21-15(17-11)18-14(19-21)12-5-4-6-16-10-12/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOCSLPECQJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)

![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)


![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)
